tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(5-nitro-1,2-benzoxazol-3-yl)carbamate
Description
The compound tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(5-nitro-1,2-benzoxazol-3-yl)carbamate features a complex carbamate structure with a 5-nitro-1,2-benzoxazol-3-yl substituent. This moiety combines a fused benzoxazole heterocycle with a nitro group at the 5-position, which imparts significant electron-withdrawing character. Carbamates of this type are often utilized as intermediates in organic synthesis, particularly in pharmaceutical applications where protecting groups or tailored reactivity are required. The tert-butyloxycarbonyl (Boc) group enhances stability under basic conditions, while the nitro group may influence redox properties or serve as a site for further functionalization .
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(5-nitro-1,2-benzoxazol-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O7/c1-16(2,3)25-14(21)19(15(22)26-17(4,5)6)13-11-9-10(20(23)24)7-8-12(11)27-18-13/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNSSSOCWZUQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NOC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Table: Structural Analogs and Key Features
Key Comparative Insights
- Hydrogen Bonding : Hydroxyl-containing derivatives (e.g., PBY1403191) exhibit stronger hydrogen-bonding capacity, which may influence crystal packing and melting points .
- Steric and Stereochemical Factors : Compounds like PBN20122108 (cis-3-hydroxycyclopentyl) and PBLJ3573 (cis-3-methylpiperidin-4-yl) demonstrate how stereochemistry and ring conformation affect molecular interactions and bioavailability .
- Reactivity : The formyl group in CAS 1803595-41-6 provides a reactive site for conjugation, contrasting with the nitro group’s role in directing electrophilic substitution or reduction reactions .
Analytical Methods for Characterization
Crystallographic tools such as Mercury (for visualizing crystal packing and hydrogen-bonding networks) and SHELX (for refining structural models) are critical in analyzing these compounds . For example, hydrogen-bonding patterns in hydroxylated carbamates can be systematically categorized using graph set analysis, as described by Bernstein et al. .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this carbamate derivative?
- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate precursors with nitrobenzoxazole derivatives under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C during amine activation to minimize side reactions.
- pH : Adjust to 8–9 using triethylamine or DMAP to stabilize intermediates.
- Solvents : Dichloromethane or acetonitrile enhances solubility and reaction kinetics .
- Catalysts : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DCC for carbamate bond formation.
Q. Comparative Synthesis Routes
| Precursor | Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| 5-Nitro-1,2-benzoxazol-3-amine | EDC/HOBt | 78 | 98 |
| tert-Butyl chloroformate | DCC/DMAP | 65 | 95 |
| Adapted from tert-butyl carbamate synthesis protocols . |
Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to verify tert-butyl (δ 1.2–1.4 ppm) and nitrobenzoxazole (δ 8.1–8.3 ppm) groups.
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 367.3).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .
Q. What safety protocols are critical for handling and storing this compound?
- Methodological Answer :
- Storage : Keep in airtight containers at –20°C, shielded from light and moisture to prevent hydrolysis .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro group-derived vapors .
Advanced Research Questions
Q. How should researchers design experiments to evaluate environmental persistence and degradation pathways?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Abiotic Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–10) to simulate photodegradation.
- Biotic Studies : Use soil microcosms with Pseudomonas spp. to assess microbial degradation.
- Analytical Tools : Track degradation via LC-MS/MS and quantify metabolites (e.g., nitroreduction products).
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Dose-Response Replication : Test the compound at standardized concentrations (1–100 µM) in triplicate across cell lines (e.g., HEK293, HepG2).
- Structural Validation : Use X-ray crystallography (if crystalline) or DFT calculations to confirm stereoelectronic effects .
- Assay Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and validate receptor-binding assays via SPR or ITC .
Q. What strategies optimize stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
- pH Buffering : Use phosphate (pH 6–8) or citrate (pH 3–5) buffers to identify stability thresholds.
- Lyophilization : For long-term storage, lyophilize with trehalose (5% w/v) to prevent hydrolysis .
Q. How does the nitro group influence pharmacological activity compared to analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs replacing –NO₂ with –NH₂ or –CF₃. Test in kinase inhibition assays (e.g., EGFR, VEGFR2).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities.
- Metabolic Profiling : Use liver microsomes to assess nitroreduction vs. oxidative metabolism .
Q. Comparative Bioactivity of Nitro vs. Non-Nitro Analogs
| Compound | IC₅₀ (EGFR, nM) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| Nitro derivative | 12.3 | 2.8 | 45 |
| Amino analog | 89.7 | 1.2 | 120 |
| Data from kinase inhibition assays . |
Q. What advanced characterization techniques resolve ambiguities in stereochemistry or polymorphism?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Determine absolute configuration and intermolecular interactions.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and polymorph transitions.
- Solid-State NMR : Analyze crystallinity and hydrogen-bonding networks .
Q. How to design a structure-activity study comparing carbamate derivatives?
- Methodological Answer :
- Library Design : Include tert-butyl, cyclohexyl, and benzyl carbamates with varied substituents.
- High-Throughput Screening (HTS) : Use 384-well plates for cytotoxicity (MTT assay) and target engagement (FRET).
- Multivariate Analysis : Apply PCA to correlate logP, polar surface area, and bioactivity .
Q. What methodologies assess the compound’s impact on ecological systems?
- Methodological Answer :
- Aquatic Toxicity : Test Daphnia magna survival (48-hr LC₅₀) and algal growth inhibition (OECD 201).
- Soil Microcosms : Measure nitrification rates and microbial diversity (16S rRNA sequencing).
- Bioaccumulation : Use radiolabeled compound (¹⁴C) to track uptake in Lumbricus terrestris .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
